1-(4-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Cyclization: The final step often involves cyclization reactions to form the complete pyrazole structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups onto the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
When compared to other pyrazole derivatives, 1-(4-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Known for its antimicrobial activity.
Hydrazine-coupled pyrazoles: Notable for their antileishmanial and antimalarial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their potential as CDK2 inhibitors in cancer treatment.
Properties
Molecular Formula |
C20H21ClN6 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole |
InChI |
InChI=1S/C20H21ClN6/c1-12-19(17-10-25(4)22-13(17)2)24-27(16-8-6-15(21)7-9-16)20(12)18-11-26(5)23-14(18)3/h6-11H,1-5H3 |
InChI Key |
ALZJKLAPEWQYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CN(N=C2C)C)C3=CC=C(C=C3)Cl)C4=CN(N=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.